2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Overview
Description
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a chemical compound with the following characteristics:
- Chemical Formula : C~13~H~2~BrF~6~NO
- Molecular Weight : Approximately 403.1 g/mol
- IUPAC Name : 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile consists of a benzene ring substituted with a bromine atom and a hexafluoropropan-2-yloxy group. The nitrile functional group (–CN) is also attached. The arrangement of atoms and bond angles significantly influences its properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, addition, and elimination reactions. Investigating its reactivity with different nucleophiles, bases, and electrophiles is essential for understanding its behavior.
Physical And Chemical Properties Analysis
Physical Properties :
- Melting Point : Not available
- Boiling Point : Not available
- Solubility : Solubility in various solvents (e.g., water, organic solvents)
- Appearance : Likely a solid or crystalline material
Chemical Properties :
- Reactivity : Reacts with nucleophiles, acids, and bases
- Stability : May be sensitive to light, heat, or moisture
Safety And Hazards
- Toxicity : Assess the compound’s toxicity based on its structure and functional groups.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.
- Environmental Impact : Investigate its environmental persistence and potential harm.
Future Directions
- Biological Studies : Investigate its biological activity (e.g., anticancer, antimicrobial) and potential therapeutic applications.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Computational Modeling : Predict its behavior using computational methods.
Remember that this analysis is based on available information, and further research is crucial for a comprehensive understanding. For more detailed insights, consult relevant scientific literature12.
properties
IUPAC Name |
2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF6NO/c11-6-2-1-3-7(5(6)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHUXOOYKDGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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